REACTION_CXSMILES
|
[CH2:1]([N:8]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])[CH3:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[OH:17]O>O1CCCC1.[Pt]>[CH2:10]([N+:8]([O-:17])([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7])[CH3:9])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)N(C)CCCCCCC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.2 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
After filtering the reaction mixture through Hyflo®
|
Type
|
FILTRATION
|
Details
|
filter-aid
|
Type
|
CUSTOM
|
Details
|
the THF was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with 100 ml ether
|
Type
|
EXTRACTION
|
Details
|
The aqueous portion of the extraction
|
Type
|
WAIT
|
Details
|
to stand for several days
|
Type
|
CUSTOM
|
Details
|
to evaporate
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCC)[N+](C)(CCCCCCC)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |